Undec-4-en-6-one
Description
Undec-4-en-6-one is an aliphatic unsaturated ketone with the molecular formula C₁₁H₂₀O. Its structure features an 11-carbon chain containing a double bond at position 4 and a ketone group at position 4. For example, aliphatic enones like heptadec-6-en-5-one (C₁₇H₃₂O) share functional group positioning, influencing reactivity and solubility .
Properties
CAS No. |
32064-74-7 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
undec-4-en-6-one |
InChI |
InChI=1S/C11H20O/c1-3-5-7-9-11(12)10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3 |
InChI Key |
OHWVHHHCDZUKHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C=CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-4-en-6-one can be synthesized through several methods. One common approach involves the reaction of an α,β-unsaturated methyl ketone with a suitable enolate. For example, the lithium enolate of an α,β-unsaturated methyl ketone can react with acryloylsilanes to form the desired product . The reaction typically requires specific conditions, such as the presence of a base like lithium diisopropylamide in tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Undec-4-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in this compound allows for substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated ketones or alkenes.
Scientific Research Applications
Undec-4-en-6-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of undec-4-en-6-one involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes that catalyze oxidation or reduction reactions. The presence of the double bond and ketone group allows it to participate in various chemical transformations, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Positioning and Reactivity
The position of the ketone and double bond in enones significantly affects their chemical behavior. Below is a comparative analysis with key analogs:
Key Observations :
- This compound and heptadec-6-en-5-one share a ketone group but differ in chain length and double bond/ketone positioning. The longer chain in heptadec-6-en-5-one likely reduces solubility compared to shorter-chain enones.
- 6β-Hydroxycampest-4-ene-3-one, a steroid derivative, exhibits extremely low water solubility due to its rigid, hydrophobic structure, contrasting with aliphatic enones .
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